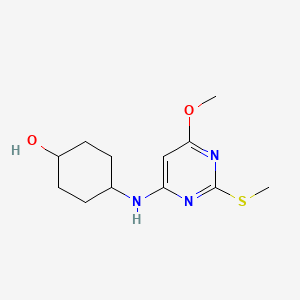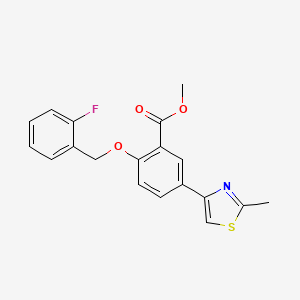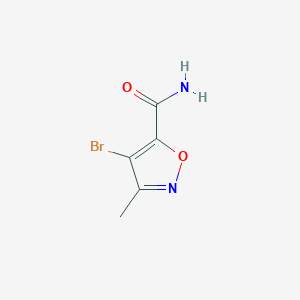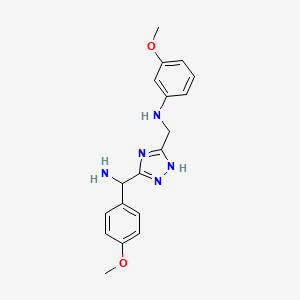
4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol is a synthetic organic compound that belongs to the class of cyclohexanol derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy group and a methylsulfanyl group, which is attached to a cyclohexanol moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic building blocks such as acetylacetone and thiourea, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The methoxy and methylsulfanyl groups can be introduced via nucleophilic substitution reactions.
Attachment to Cyclohexanol: The final step involves coupling the substituted pyrimidine with cyclohexanol under specific conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in cyclohexanol can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: H2/Pd-C (Hydrogen with Palladium on Carbon)
Substitution Reagents: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of various substituted pyrimidine-cyclohexanol derivatives
Applications De Recherche Scientifique
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups could play a role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,4R)-4-(6-Methoxy-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexane: Lacks the hydroxyl group.
Uniqueness
The presence of both the methoxy and methylsulfanyl groups on the pyrimidine ring, along with the cyclohexanol moiety, may confer unique biological properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H19N3O2S |
|---|---|
Poids moléculaire |
269.37 g/mol |
Nom IUPAC |
4-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19N3O2S/c1-17-11-7-10(14-12(15-11)18-2)13-8-3-5-9(16)6-4-8/h7-9,16H,3-6H2,1-2H3,(H,13,14,15) |
Clé InChI |
CPUQYHHQKFXYRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=C1)NC2CCC(CC2)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)
![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)







![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11796754.png)




